molecular formula C9H11IN2O5 B077721 5'-Deoxy-5'-iodouridine CAS No. 14259-58-6

5'-Deoxy-5'-iodouridine

Cat. No. B077721
CAS RN: 14259-58-6
M. Wt: 354.1 g/mol
InChI Key: NEMNIUYGXIQPPK-XVFCMESISA-N
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Description

5’-Deoxy-5’-iodouridine, also known as 5-Iodo-2’-deoxyuridine (5-IUdR; IdUrd), is a pyrimidine analog . It’s a halogenated thymidine that has antiviral activity against vaccinia virus (orthopoxviruses) . It is used as a radiosensitizer in human cancer studies .


Synthesis Analysis

The synthesis of three types of diphosphate analogues of 5-iodo-2’-deoxyuridine-5’-diphosphate is reported . Routes are described to the 5’-phosphonoacetamido, the 5’- N -phosphonosulfamoyl and the 5’- O -sulfamoylcarbamoyl derivatives, 2, 3 and 4 starting from 5-iodo-2’-deoxyuridine (IDU) .


Molecular Structure Analysis

The molecular formula of 5’-Deoxy-5’-iodouridine is C9H11IN2O5 . The InChI code is 1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6?,7?,8-/m1/s1 .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 5’-Deoxy-5’-iodouridine .


Physical And Chemical Properties Analysis

5’-Deoxy-5’-iodouridine has a molecular weight of 354.1 . The recommended storage temperature is 4°C .

Scientific Research Applications

  • Cancer Studies

    • “5’-Deoxy-5’-iodouridine” is used as a radiosensitizer in human cancer studies . It’s a pyrimidine analog that has antiviral activity against vaccinia virus (orthopoxviruses) . The specific methods of application or experimental procedures would depend on the specific type of cancer being studied and the experimental design. The outcomes would also vary based on these factors.
  • Molecular Combing Assay

    • This compound has been used in molecular combing assay or DNA fiber assay . This assay is a technique used to analyze the structure and integrity of DNA fibers. The method involves stretching DNA molecules and making them accessible for in situ studies . The results can provide valuable information about the structure and integrity of the DNA fibers.
  • DNA Fiber Assay

    • “5’-Deoxy-5’-iodouridine” is also used in DNA fiber assays . This is a technique used to visualize individual DNA molecules in order to study their structure and replication dynamics. The method involves the sequential incorporation of two thymidine analogs into newly synthesized DNA .
  • Viral DNA Synthesis Inhibition

    • “5’-Deoxy-5’-iodouridine” acts as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA . This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .
  • Herpesviruses Treatment

    • “5’-Deoxy-5’-iodouridine” is used for the treatment of viral eye infections, including herpes simplex keratitis . It works by replacing thymidine in the enzymatic step of viral replication or “growth”, resulting in the production of faulty DNA that cannot infect or destroy tissue .
  • Poxviruses Treatment

    • While there isn’t direct evidence of “5’-Deoxy-5’-iodouridine” being used in the treatment of poxviruses, it’s worth noting that treatments for poxviruses may already exist in licensed drugs . These treatments do not directly target the virus, making it much more difficult for the virus to evolve drug-resistance .
  • Antitumor Activity

    • “5’-Deoxy-5’-iodouridine” is a purine nucleoside analog that has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
  • Treatment of Vaccinia Virus Infections

    • “5’-Deoxy-5’-iodouridine” has antiviral activity against vaccinia virus (orthopoxviruses) . It is used as a radiosensitizer in human cancer studies .
  • Radiosensitizer in Cancer Studies

    • “5’-Deoxy-5’-iodouridine” is used as a radiosensitizer in human cancer studies . It enhances the effects of radiation therapy, making cancer cells more susceptible to the treatment .
  • Inhibition of DNA Synthesis

    • “5’-Deoxy-5’-iodouridine” inhibits DNA synthesis, which is a crucial process in cell division and growth . This makes it useful in the treatment of diseases characterized by rapid cell growth, such as cancer .
  • Induction of Apoptosis

    • “5’-Deoxy-5’-iodouridine” induces apoptosis, or programmed cell death . This is another mechanism by which it exerts its antitumor effects .
  • Treatment of Herpes Simplex Keratitis

    • “5’-Deoxy-5’-iodouridine” is used for the treatment of viral eye infections, including herpes simplex keratitis . It works by replacing thymidine in the enzymatic step of viral replication or “growth”, resulting in the production of faulty DNA that cannot infect or destroy tissue .
  • Antimetabolite in Cell Cycle/DNA Damage

    • “5’-Deoxy-5’-iodouridine” is a purine nucleoside analog and acts as an antimetabolite in cell cycle/DNA damage . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
  • Radiosensitizer in Human Cancer Studies

    • “5’-Deoxy-5’-iodouridine” is used as a radiosensitizer in human cancer studies . It enhances the effects of radiation therapy, making cancer cells more susceptible to the treatment .
  • Antiviral Activity Against Vaccinia Virus

    • “5’-Deoxy-5’-iodouridine” has antiviral activity against vaccinia virus (orthopoxviruses) . It is used as a radiosensitizer in human cancer studies .
  • Molecular Combing Assay or DNA Fiber Assay

    • “5’-Deoxy-5’-iodouridine” has been used in molecular combing assay or DNA fiber assay . This assay is a technique used to analyze the structure and integrity of DNA fibers .

Safety And Hazards

5’-Deoxy-5’-iodouridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing genetic defects and damaging the unborn child .

Future Directions

Research on 5’-Deoxy-5’-iodouridine and related compounds continues, particularly in the context of their antiviral and antineoplastic activities . For example, recent research has focused on the design and synthesis of various 5’-Deoxy-5’- (4-Substituted-1,2,3-Triazol-1-yl)-Uridine Analogues as inhibitors of Mycobacterium tuberculosis Mur Ligases .

properties

IUPAC Name

1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMNIUYGXIQPPK-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162095
Record name 5'-Deoxy-5'-iodouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Deoxy-5'-iodouridine

CAS RN

14259-58-6
Record name 5′-Deoxy-5′-iodouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14259-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Deoxy-5'-iodouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Deoxy-5'-iodouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uridine, 5'-deoxy-5'-iodo
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
DM Brown, AR Todd, S Varadarajan - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… DURING synthetic studies in the nucleotide field an attempt was made to prepare 5‘4acetyluridine by the action of silver acetate on 5’-deoxy-5’-iodouridine in methanol. A product was …
Number of citations: 54 pubs.rsc.org
Y Yamagata, S Fujii, T Fujiwara, KI Tomita… - Biochimica et Biophysica …, 1981 - Elsevier
… The title compound (hereafter abbreviated as 6(R),5'-cyclo-hUrd) is synthesized from 2',3'-O-isopropylidene-5'deoxy-5'-iodouridine and its molecular structure has been determined by X-…
Number of citations: 17 www.sciencedirect.com
Y Yoshimura, H Kumamoto, A Baba, S Takeda… - Organic …, 2004 - ACS Publications
… efficient intramolecular alkylation of 5‘-deoxy-5‘-iodouridine to furnish 6,5‘-C-cyclouridine. … derivatives is clearly exemplified in the case of 5‘-deoxy-5‘-iodouridine (15) as a substrate that …
Number of citations: 18 pubs.acs.org
MJ Han, KS Kim, TJ Cho, KH Kim, JY Chang - Macromolecules, 1994 - ACS Publications
… 7, l,-/3-uracil-l-yl-5,-deoxy-2,,3'-0carbonyl-D-eryt/iro-pent-4'-enofuranose, uridine (1) was first transformedto 5'-deoxy-5'-iodouridine (5) and elimination of HI with 1,8-diazabicyclo[5,4,0] …
Number of citations: 18 pubs.acs.org
A Hissung, M Isildar, C Von Sonntag… - International Journal of …, 1981 - Taylor & Francis
… Additional experiments have been carried out with 3'-deoxy-3'-iodothymidine 5 and 5'-deoxy-5'-iodouridine 6 to obtain some information on the distribution of OH attack on nucleosides . …
Number of citations: 30 www.tandfonline.com
JPH Verheyden, JG Moffatt - The Journal of Organic Chemistry, 1970 - ACS Publications
… Subsequent acidic hydrolysis then gave 5'-deoxy-5'-iodouridine (6b) identical with a sample … identical with that of an authentic salt of 16.30 5'-Deoxy-5'-iodouridine (6b).—Uridine (244 …
Number of citations: 227 pubs.acs.org
TV Abramova, LS Koroleva, VN Silnikov - Mendeleev Communications, 2019 - Elsevier
Three novel uracil-based morpholine nucleosides each containing three different orthogonally reactive functional groups, namely, amino, carboxy and acetylene ones, were synthesized…
Number of citations: 2 www.sciencedirect.com
BA Otter, EA Falco, JJ Fox - The Journal of Organic Chemistry, 1969 - ACS Publications
… Treatment of 2',3'-di-0-acetyl-5'-deoxy-5/-iodouridine (i) with silver fluoride in pyridine affords the corresponding 4',5'-unsaturated nucleoside in high yield.8 When5'-deoxy-5Modo-2\3'-0-…
Number of citations: 79 pubs.acs.org
JPH Verheyden, JG Moffatt - Journal of the American Chemical …, 1975 - ACS Publications
… More conveniently, the readily available 5'-deoxy-5'-iodouridine (12a)29 was dehydrohalogenated by reaction with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in pyridine and the …
Number of citations: 52 pubs.acs.org
JPH Verheyden, JG Moffatt - Journal of the American Chemical …, 1964 - ACS Publications
… Following hydrolysis of the isopropylidene group with acetic acid 5'-deoxy-5'-iodouridine (mp 184-186) was obtained in 82% yield and was identical …
Number of citations: 48 pubs.acs.org

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